molecular formula C17H12N4O4 B2368497 4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide CAS No. 2415564-54-2

4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide

Cat. No.: B2368497
CAS No.: 2415564-54-2
M. Wt: 336.307
InChI Key: QGFPUVGNDMYBMH-UHFFFAOYSA-N
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Description

4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: Formation of the benzamide moiety.

    Cyclization: Formation of the pyridazinone ring through cyclization reactions.

The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the aromatic rings .

Scientific Research Applications

4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase (PDE) enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its nitro group and benzamide moiety provide distinct chemical properties that differentiate it from other pyridazinone derivatives .

Properties

IUPAC Name

4-nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c22-16-10-9-15(19-20-16)11-1-5-13(6-2-11)18-17(23)12-3-7-14(8-4-12)21(24)25/h1-10H,(H,18,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPUVGNDMYBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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